Grapiprant
概要
説明
Grapiprant, also known as AT-001 and CJ-023, is a drug from the piprant class . These molecules were derived from acylsulfonamide and are characterized to be a novel series of para-N-acylaminomethylbenzoic acid known to be prostaglandin receptor antagonists . This type of molecules is currently in development for veterinary patients . Grapiprant has been approved in March 2016 by the FDA’s Center for Veterinary Medicine as a non-cyclooxygenase inhibiting NSAID for veterinary use .
Synthesis Analysis
A potential degradation pathway for Grapiprant has been shown for the first time . The study presents a new, validated method of qualitative and quantitative analysis of Grapiprant in a pharmaceutical preparation using the TLC technique with densitometric detection .
Molecular Structure Analysis
The molecular formula of Grapiprant is C26H29N5O3S . Its average molecular weight is 491.61 .
Chemical Reactions Analysis
The activity of Grapiprant is thought to be completely related to the selective blockade of the EP4 prostaglandin receptor . It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions .
Physical And Chemical Properties Analysis
The density of Grapiprant is 1.3±0.1 g/cm3 . Its molar refractivity is 138.2±0.5 cm3 . The %RSD values of the precision and accuracy confirm the sensitivity and reliability of the developed procedure .
科学的研究の応用
-
Veterinary Medicine
- Summary of Application : Grapiprant is a new analgesic and anti-inflammatory drug belonging to the piprant class. It was approved in 2016 by the FDA Veterinary Medicine Center for the treatment of pain and inflammation associated with osteoarthritis in dogs .
- Methods of Application : Grapiprant acts as a highly selective antagonist of the EP4 receptor, one of the four prostaglandin E2 (PGE2) receptor subtypes .
- Results or Outcomes : It has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation . It has been considered safe from a long-term oral administration perspective and has proven to be a good alternative for pain relief in dogs with osteoarthritis (OA) compared to popular NSAIDs .
-
Human Medicine
- Summary of Application : In humans, Grapiprant has been researched for use in the control of pain and inflammation associated with osteoarthritis .
- Methods of Application : Similar to its use in veterinary medicine, Grapiprant acts as a highly selective antagonist of the EP4 receptor .
- Results or Outcomes : Clinical studies have shown its anti-inflammatory effects in people with osteoarthritis .
-
Oncological Therapy
-
Pain Management
- Summary of Application : Grapiprant has been widely accepted in veterinary medicine due to its specific and targeted approach to pain management in dogs .
- Methods of Application : Grapiprant directly and specifically blocks the EP4 receptor, and therefore blocks PGE2‐elicited pain and inflammation .
- Results or Outcomes : The effects of Grapiprant have been reported to be effective in the relief from arthritic pain in canine patients .
-
Inflammation Control
- Summary of Application : Grapiprant has been researched to be used in the control of pain and inflammation associated with osteoarthritis in humans .
- Methods of Application : The effect of Grapiprant can be explained through the function of prostaglandin E2 (PGE2) which is a key mediator of swelling redness and pain which are classic signs of inflammation .
- Results or Outcomes : Clinical studies have shown its anti-inflammatory effects in people with osteoarthritis .
-
Acute and Chronic Pain Relief
- Summary of Application : Preclinical studies have shown that Grapiprant is very effective to reduce acute and chronic pain and inflammation .
- Methods of Application : The effect of Grapiprant seems to be dose-dependent and it is comparable to the effect of rofecoxib and piroxicam .
- Results or Outcomes : Grapiprant has been shown to reduce pain, inhibit paw swelling, reduce inflammatory biomarkers and synovial inflammation .
-
Analgesia and Anti-inflammation
- Summary of Application : The effects of Grapiprant have been investigated in the area of analgesia and anti-inflammation .
- Methods of Application : Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor .
- Results or Outcomes : Preclinical studies have shown that Grapiprant is very effective to reduce acute and chronic pain and inflammation .
-
Pain Reduction in Arthritis
- Summary of Application : This molecule has been approved and widely accepted to be used in veterinary for pain reduction in arthritis .
- Methods of Application : The effect of Grapiprant can be explained through the function of prostaglandin E2 (PGE2) which is a key mediator of swelling redness and pain which are classic signs of inflammation .
- Results or Outcomes : The effects of Grapiprant have been reported to be effective in the relief from arthritic pain in canine patients .
-
Pain Control for Inflammation Associated with Osteoarthritis
- Summary of Application : In humans, it has been researched to be used in the control of pain and inflammation associated with osteoarthritis .
- Methods of Application : The effect of Grapiprant can be explained through the function of prostaglandin E2 (PGE2) which is a key mediator of swelling redness and pain which are classic signs of inflammation .
- Results or Outcomes : Clinical studies have shown its anti-inflammatory effects in people with osteoarthritis .
Safety And Hazards
Grapiprant is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It should not be used in dogs that are allergic to it .
特性
IUPAC Name |
1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVLFTCYCLXTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194419 | |
Record name | CJ 023423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Grapiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways. | |
Record name | Grapiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Grapiprant | |
CAS RN |
415903-37-6 | |
Record name | Grapiprant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grapiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grapiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CJ 023423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRAPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>136 ºC (Grapiprant hydrochloride) | |
Record name | Grapiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。